molecular formula C11H9FO2 B13076000 2-Acetyl-5-fluoroindan-1-one

2-Acetyl-5-fluoroindan-1-one

Cat. No.: B13076000
M. Wt: 192.19 g/mol
InChI Key: TWCSSGURYJHAKK-UHFFFAOYSA-N
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Description

2-Acetyl-5-fluoroindan-1-one is a chemical compound with the molecular formula C11H9FO2 It is a derivative of indanone, featuring an acetyl group at the second position and a fluorine atom at the fifth position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-fluoroindan-1-one typically involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to form 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate is then subjected to reduction and cyclization reactions to yield the target compound. The reduction can be carried out using iron powder or palladium/carbon as catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. The use of readily available raw materials and mild reaction conditions makes this process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-fluoroindan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Acetyl-5-fluoroindan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-fluoroindan-1-one involves its interaction with specific molecular targets. The acetyl and fluorine groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylindan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-Fluoroindan-1-one: Lacks the acetyl group, which can influence its chemical properties and applications.

Uniqueness

2-Acetyl-5-fluoroindan-1-one is unique due to the presence of both the acetyl and fluorine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Acetyl-5-fluoroindan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds similar to this compound exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in mood regulation and anxiety disorders. For instance, dual ligands targeting both 5-HT1A and 5-HT7 receptors have shown promise in treating conditions such as depression and anxiety disorders . The binding affinity of related compounds at these receptors suggests that this compound may also possess similar properties.

Table 1: Binding Affinities of Related Compounds at Serotonin Receptors

Compound5-HT1A Ki (nM)5-HT7 Ki (nM)
Compound A1.190
Compound B4.54.8
This compound TBDTBD

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of indanone derivatives. In vitro studies demonstrated that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting that this compound may also act as an anti-inflammatory agent. One study reported that compounds with similar structures showed reduced levels of TNF-alpha and IL-6 in cell cultures .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve modulation of neurotransmitter systems, particularly serotonin pathways, as well as inhibition of inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

  • Antidepressant Efficacy : A study involving animal models demonstrated that compounds with similar structural features to this compound significantly reduced depressive-like behaviors in rodents when administered in controlled doses .
  • Neurite Growth Promotion : In a regenerative medicine context, compounds derived from indanone structures were shown to enhance neurite outgrowth in cultured neurons, indicating potential applications in nerve injury therapies .
  • Inflammation Models : In vitro assays using human cell lines indicated that certain derivatives significantly downregulated inflammatory responses, supporting their potential use in treating inflammatory diseases .

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

2-acetyl-5-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H9FO2/c1-6(13)10-5-7-4-8(12)2-3-9(7)11(10)14/h2-4,10H,5H2,1H3

InChI Key

TWCSSGURYJHAKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2=C(C1=O)C=CC(=C2)F

Origin of Product

United States

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